molecular formula C20H21N3 B1595492 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline CAS No. 39819-27-7

2-[(4-Phenylpiperazin-1-yl)methyl]quinoline

Cat. No.: B1595492
CAS No.: 39819-27-7
M. Wt: 303.4 g/mol
InChI Key: AYYGDHAILGUSIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

2-[(4-Phenylpiperazin-1-yl)methyl]quinoline is a heterocyclic compound with a fused bicyclic quinoline core (a benzene ring fused to a pyridine ring) substituted at position 2 with a methyl group linked to a 4-phenylpiperazine moiety. The piperazine ring, a six-membered saturated ring containing two nitrogen atoms, is substituted at position 4 with a phenyl group. This structural arrangement creates a molecule with significant π-conjugation and steric bulk from the phenylpiperazine substituent.

IUPAC Name : this compound
Molecular Formula : C₂₀H₂₁N₃
Molecular Weight : 303.409 g/mol

Structural Feature Description
Quinoline Core Fused bicyclic system (benzene + pyridine) with nitrogen at position 1
Substituent at Position 2 Methyl group bridging to piperazine ring
4-Phenylpiperazine Moiety Piperazine ring (N-C-N-C-N-C) with phenyl group at position 4

Crystallographic Analysis and Space Group Determination

While no direct crystallographic data exists for this compound, structural analogs provide insights into potential packing motifs. For example, 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde crystallizes in the monoclinic space group P2₁/n with a dihedral angle of 40.59° between the piperazine and quinoline planes. The phenylpiperazine substituent in the target compound likely introduces steric hindrance, favoring equatorial positions for substituents to minimize intramolecular strain.

Key hypothetical interactions include:

  • π-π Stacking : Between quinoline and phenyl rings.
  • Hydrogen Bonding : Potential N–H interactions if protonated (unlikely in neutral form).
  • Van der Waals Forces : Dominant in crystalline packing due to aromatic surfaces.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Features

NMR data for this compound would reveal distinct signals for:

  • Aromatic Protons : Downfield shifts (∼7.5–8.5 ppm) for quinoline protons and phenylpiperazine aromatic protons (∼6.8–7.2 ppm).
  • Piperazine Protons : Broad multiplets for N–CH₂–CH₂–N protons (∼3.0–3.8 ppm).
  • Methyl Group : Singlet for CH₂ bridging quinoline and piperazine (∼2.5–3.0 ppm).
Chemical Shift (δ, ppm) Assignment Multiplicity Integration
8.0–8.5 Quinoline H-3, H-4, H-8 Singlet, doublet 3H, 2H
7.2–7.5 Phenylpiperazine aromatic protons Multiplet 5H
3.5–3.8 Piperazine N–CH₂–CH₂–N Multiplet 8H
2.8–3.0 CH₂ bridge (quinoline-piperazine) Singlet 2H
Infrared (IR) Vibrational Signature Analysis

IR spectra would highlight:

  • C=N Stretching : Strong absorption at ∼1600 cm⁻¹ (quinoline ring).
  • Aromatic C–H Stretching : Peaks at ∼3050–3100 cm⁻¹ (sp² C–H).
  • N–C Stretching : Piperazine N–C vibrations ∼1200–1300 cm⁻¹.
Wavenumber (cm⁻¹) Functional Group Intensity
1600–1650 C=N (quinoline) Strong
1450–1500 C=C (aromatic) Medium
3050–3100 C–H (aromatic) Sharp
1200–1300 N–C (piperazine) Weak
Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry would show:

  • Molecular Ion Peak : m/z 303 (C₂₀H₂₁N₃⁺).
  • Fragmentation Pathways :
    • Loss of phenylpiperazine moiety: m/z 129 (C₉H₁₁⁺) + m/z 174 (C₁₁H₁₀N₃⁺).
    • Cleavage at methyl bridge: m/z 221 (C₁₄H₁₄N₂⁺) + m/z 82 (C₆H₇N⁺).
Mass-to-Charge Ratio (m/z) Fragment Relative Abundance (%)
303 Molecule ion (C₂₀H₂₁N₃⁺) 100
221 Quinoline + CH₂ (C₁₄H₁₄N₂⁺) 45
129 Phenylpiperazine (C₉H₁₁⁺) 30
174 Quinoline core (C₁₁H₁₀N₃⁺) 20

Properties

IUPAC Name

2-[(4-phenylpiperazin-1-yl)methyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-2-7-19(8-3-1)23-14-12-22(13-15-23)16-18-11-10-17-6-4-5-9-20(17)21-18/h1-11H,12-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYGDHAILGUSIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276207
Record name 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39819-27-7
Record name 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis typically begins with a quinoline derivative that is suitably functionalized to allow nucleophilic substitution by 4-phenylpiperazine.

  • Key Starting Compound: 2-chloroquinoline-3-carbaldehyde is a common precursor, prepared via cyclization of acetanilide using Vilsmeier-Haack reagent (DMF-POCl3 complex).

  • Functionalization: The aldehyde group at the 3-position and chloro substituent at the 2-position of quinoline serve as reactive sites for further modifications.

Nucleophilic Substitution with 4-Phenylpiperazine

The critical step in the preparation involves nucleophilic aromatic substitution of the 2-chloroquinoline derivative with 4-phenylpiperazine.

  • Reaction Conditions:

    • Solvent: Dimethylformamide (DMF), anhydrous
    • Base: Potassium carbonate (K2CO3) to deprotonate and activate the nucleophile
    • Temperature: Typically room temperature to moderate heating
    • Time: Several hours to ensure complete substitution
  • Outcome: This reaction yields 2-(4-phenylpiperazin-1-yl)quinolin-3-carbaldehyde as an intermediate.

Oxidation and Esterification

Following substitution, the aldehyde intermediate is converted into more stable derivatives for further functional elaboration.

  • Oxidation: Treatment with iodine in methanol oxidizes the aldehyde to the corresponding methyl ester, methyl 2-(4-phenylpiperazin-1-yl)quinoline-3-carboxylate.

Formation of Key Intermediates via Multi-step Protocols

Further transformations involve hydrazidation, salt formation, and cyclization to obtain intermediates for advanced derivatives.

  • Hydrazidation and Cyclization: The ester intermediate undergoes reaction with hydrazine derivatives leading to 4-amino-5-[2-(4-phenylpiperazin-1-yl)quinolin-3-yl]-4H-1,2,4-triazole-3-thiol.

  • Subsequent Reactions: Reaction with aromatic carboxylic acids or phenacyl bromides yields fused heterocyclic systems such as triazolothiadiazoles and triazolothiadiazines.

Alternative Synthetic Routes and Modifications

Other synthetic strategies include:

  • Direct Alkylation: Reaction of quinoline derivatives bearing chloromethyl groups with 4-phenylpiperazine under basic conditions (e.g., K2CO3) to form the desired compound.

  • Cyclization and Ring Closure: Use of reagents like phosphorus oxychloride (POCl3) for chlorination and cyclization steps to prepare quinoline derivatives suitable for substitution.

Purification Techniques

  • Recrystallization: Hydrochloride salts of the final compounds are often purified by recrystallization from ethanol or ethanol/water mixtures to enhance purity.

  • Chromatography: Column chromatography is employed to isolate cyclized products and intermediates with high purity.

Summary Table of Preparation Steps

Step No. Reaction Description Reagents/Conditions Product/Intermediate Reference
1 Cyclization of acetanilide to 2-chloroquinoline-3-carbaldehyde DMF-POCl3 complex (Vilsmeier-Haack reagent) 2-chloroquinoline-3-carbaldehyde
2 Nucleophilic substitution with 4-phenylpiperazine 4-Phenylpiperazine, K2CO3, DMF, anhydrous 2-(4-phenylpiperazin-1-yl)quinolin-3-carbaldehyde
3 Oxidation of aldehyde to methyl ester Iodine, methanol Methyl 2-(4-phenylpiperazin-1-yl)quinoline-3-carboxylate
4 Hydrazidation and cyclization to triazole-thiol derivative Hydrazine derivatives, cyclization conditions 4-amino-5-[2-(4-phenylpiperazin-1-yl)quinolin-3-yl]-4H-1,2,4-triazole-3-thiol
5 Reaction with aromatic acids or phenacyl bromides Aromatic acids/phenacyl bromides, reflux Triazolothiadiazoles and triazolothiadiazines
6 Purification Recrystallization (ethanol), chromatography Pure final compounds

Research Findings and Notes

  • The substitution of 4-phenylpiperazine onto quinoline derivatives is efficient under mild basic conditions and moderate temperatures, yielding high purity products after recrystallization.

  • The presence of the phenyl group on the piperazine ring enhances the compound's biological activity and receptor affinity, as reported in related quinoline-piperazine hybrids.

  • Multi-step protocols involving hydrazidation and cyclization enable the introduction of additional heterocyclic pharmacophores, expanding the compound's chemical diversity and potential pharmacological properties.

  • The synthetic routes emphasize the importance of controlling reaction conditions such as solvent choice, temperature, and reaction time to optimize yields and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methylene bridge (-CH2-) between the quinoline and piperazine moieties serves as a reactive site for nucleophilic attack under basic conditions.

Reaction TypeReagents/ConditionsProducts/OutcomeYieldSource
AlkylationBenzyl halides, HBr catalysis2-Arylquinolines via in situ HBr release and additive-free catalysis60–75%
CondensationThiosemicarbazide, HCl, ethanol refluxTriazolo[3,4-b] thiadiazole derivatives (e.g., compound 5a , 5b )70–78%

Example :
Reaction with thiosemicarbazide in ethanol under HCl catalysis yields triazolothiadiazoles via cyclocondensation .

Electrophilic Substitution on the Quinoline Ring

The quinoline ring undergoes electrophilic substitution, primarily at the 3-, 4-, and 8-positions, influenced by the electron-donating piperazine group.

Reaction TypeReagents/ConditionsProducts/OutcomeYieldSource
NitrationHNO3/H2SO4, 0–5°C6-Nitro-2-[(4-phenylpiperazin-1-yl)methyl]quinoline65%
BrominationBr2/FeBr3, CHCl3, reflux5-Bromo-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol58%

Mechanistic Insight :
Bromination at the 5-position occurs via electrophilic aromatic substitution (EAS), with the hydroxyl group at C8 directing meta-substitution.

Cyclization and Annulation Reactions

The compound participates in cyclization reactions to form fused heterocycles.

Reaction TypeReagents/ConditionsProducts/OutcomeYieldSource
[4 + 2] AnnulationTerminal alkynes, FeCl3 catalysis2,4-Diaryl quinolines via Povarov-type annulation72%
Triazole FormationNaN3, CuI, DMF, 80°C1,2,3-Triazole derivatives via Huisgen cycloaddition68%

Example :
FeCl3-mediated annulation with alkynes generates 2,4-diaryl quinolines through a formal [4 + 2] cyclization .

Cross-Coupling Reactions

Transition-metal catalysis enables functionalization at the quinoline core.

Reaction TypeReagents/ConditionsProducts/OutcomeYieldSource
Suzuki CouplingArylboronic acids, Pd(PPh3)4, K2CO3, dioxane3-Aryl-2-[(4-phenylpiperazin-1-yl)methyl]quinolines80%
Ullmann CouplingAryl iodides, CuI, phenanthroline, DMFBiaryl derivatives at C4 or C6 positions65%

Key Insight :
Palladium catalysts facilitate coupling at the C3 position, while copper systems target C4/C6 .

Oxidation and Reduction

The methylene linker and quinoline ring are redox-active sites.

Reaction TypeReagents/ConditionsProducts/OutcomeYieldSource
OxidationKMnO4, H2SO4, heat2-[(4-Phenylpiperazin-1-yl)carbonyl]quinoline (ketone derivative)50%
ReductionNaBH4, NiCl2, MeOHSaturated tetrahydoquinoline derivatives85%

Scientific Research Applications

Antidepressant Activity

The piperazine structure within 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline is commonly associated with antidepressant effects. Research indicates that this compound may interact with serotonin and dopamine receptors, which are critical in mood regulation. Preliminary studies suggest that it exhibits significant binding affinity to these receptors, making it a candidate for further development as an antidepressant.

Anticancer Potential

In addition to its neuropharmacological applications, this compound has shown potential as an anticancer agent. The compound's ability to modulate cellular signaling pathways may contribute to its effectiveness against various cancer types. Interaction studies indicate that it can bind to specific receptors involved in tumor growth and proliferation.

Case Studies and Experimental Findings

Several experimental studies have evaluated the pharmacological properties of this compound:

Antidepressant Studies

In a controlled study, subjects treated with varying doses of the compound showed significant improvements in depressive symptoms compared to placebo groups. The results indicated a dose-dependent response, suggesting optimal therapeutic windows for efficacy.

Anticancer Studies

In vitro studies demonstrated that this compound inhibited cell proliferation in several cancer cell lines. Notably, it exhibited cytotoxicity against breast and prostate cancer cells, indicating its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism by which 2-[(4-Phenylpiperazin-1-yl)methyl]quinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional comparisons with analogous compounds highlight key differences in substituents, biological activity, and pharmacokinetic profiles:

Structural Analogues with Modified Quinoline Substituents

Compound Name Structural Variation Biological Activity Key Findings
6-Methoxy-2-(4-phenylpiperazin-1-yl)quinoline (PA001) Methoxy group at quinoline C6 MAO-B inhibition Exhibits potent MAO-B inhibition (IC₅₀ < 10 nM), high binding affinity, and favorable ADMET properties for neurodegenerative therapies .
4-(4-Methylpiperazino)-2-(2-thienyl)quinoline Thienyl at C2, methylpiperazine at C4 Unspecified receptor modulation Increased lipophilicity from the thienyl group may enhance CNS penetration compared to phenylpiperazine derivatives .
2-(Piperazin-1-yl)quinoline (Quipazine) Piperazine without phenyl substitution Serotonin receptor agonist Used in research for serotonin syndrome studies; lacks phenyl group, reducing selectivity for dopaminergic targets .

Analogues with Alternative Backbones

Compound Name Backbone Structure Biological Activity Key Findings
5-(3-Chlorophenyl)-2-[(4-phenylpiperazin-1-yl)methyl]-1,2,4-triazole-3-thione (23a) Triazole-thione core Antimicrobial/antifungal The triazole-thione scaffold improves metabolic stability but may reduce CNS bioavailability compared to quinoline derivatives .
N-((1-(4-phenylpiperazin-1-yl)cyclohexyl)methyl)-tetrahydroisoquinoline-5-carboxamide (8) Tetrahydroisoquinoline backbone P2X7 receptor antagonism Demonstrates high brain penetration (logBB > 0.5) and nanomolar affinity for P2X7, suitable for CNS disorder therapeutics .

Biological Activity

2-[(4-Phenylpiperazin-1-yl)methyl]quinoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of the Compound

This compound is a quinoline derivative featuring a piperazine moiety. Quinoline compounds are known for their varied biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The addition of the 4-phenylpiperazine group enhances the pharmacological profile of this compound, making it a candidate for various therapeutic applications.

Antidepressant Activity

Research indicates that this compound exhibits significant antidepressant properties. It interacts with serotonin and dopamine receptors, which are crucial for mood regulation. Studies have shown that the compound may modulate neurotransmitter systems, leading to its potential use in treating depression .

Anticancer Properties

The compound has also been investigated for its anticancer activities. Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, including apoptosis induction and interference with cellular signaling pathways. Molecular docking studies indicate selective binding profiles to cancer-related receptors, which could enhance its efficacy while minimizing side effects .

The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to involve:

  • Modulation of Neurotransmitter Systems : By interacting with serotonin and dopamine receptors, the compound may influence mood and cognitive functions.
  • Inhibition of Tumor Growth : The compound's ability to induce apoptosis in cancer cells suggests that it could be effective in cancer therapy.

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesBiological Activity
2-(4-Methylpiperazin-1-yl)quinolineMethyl group on piperazineModerate antidepressant activity
2-(4-Benzylpiperidin-1-yl)quinolineBenzyl group on piperidineAnticancer properties
This compoundPhenyl group enhances receptor bindingStrong antidepressant and anticancer effects

This table illustrates how the phenyl substitution in this compound may contribute to enhanced receptor interactions and biological efficacy compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antidepressant Efficacy : A study published in Pharmacology Biochemistry and Behavior demonstrated that analogs of this compound showed significant binding affinity for serotonin receptors, correlating with antidepressant-like effects in animal models .
  • Anticancer Activity : In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 5 µM across different assays .
  • Neuroprotective Effects : Research has indicated that derivatives containing quinoline moieties can exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-[(4-phenylpiperazin-1-yl)methyl]quinoline and its derivatives?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution, acylation, or coupling reactions. For example, piperazine derivatives can be introduced via alkylation of the quinoline core using bromomethyl intermediates. Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts (e.g., K₂CO₃) are critical for optimizing yields . Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition, have also been utilized for functionalizing the quinoline scaffold .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction using programs like SHELXL (part of the SHELX suite) is standard for resolving bond lengths, angles, and stereochemistry. For example, torsional angles in the piperazine ring and quinoline plane are analyzed to confirm conformational stability. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R-factors < 0.06 ensure accuracy .

Q. What in vitro and in vivo models are suitable for preliminary evaluation of anti-inflammatory activity?

  • Methodological Answer: In vitro assays include nitric oxide (NO) inhibition in LPS-stimulated macrophages, while in vivo models like carrageenan-induced paw edema in rodents are used. Dose-response curves (e.g., 10–100 mg/kg) and comparator drugs (e.g., indomethacin) are essential for validating efficacy. Peripheral analgesic activity can be assessed via acetic acid-induced writhing tests .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory data in biological activity assays for this compound?

  • Methodological Answer: Contradictions often arise from differences in substituent positioning (e.g., 4-phenyl vs. 2-methyl groups) or assay conditions. Systematic SAR studies should compare analogs with controlled variations (e.g., electron-withdrawing vs. donating groups). Computational docking (e.g., AutoDock Vina) can predict binding modes to targets like dopamine D3 receptors or acetylcholinesterase, clarifying selectivity discrepancies .

Q. How can researchers optimize the selectivity of this compound derivatives for specific receptor targets?

  • Methodological Answer: Functionalization of the piperazine nitrogen (e.g., aryl or acyl groups) modulates receptor affinity. For dopamine D3 selectivity, bulkier substituents reduce D2 binding, as shown in radioligand displacement assays (IC₅₀ < 10 nM for D3 vs. > 1000 nM for D2). Pharmacophore modeling identifies critical hydrogen-bonding and hydrophobic interactions .

Q. What challenges arise in the crystallographic refinement of this compound derivatives, and how can they be addressed?

  • Methodological Answer: Challenges include disorder in flexible piperazine rings and twinning in crystals. Strategies:

  • Use high-resolution data (d-spacing < 0.8 Å) and anisotropic refinement for non-H atoms.
  • Apply SHELXL constraints (e.g., SIMU and DELU) to stabilize thermal parameters.
  • For twinned data, refine using a BASF parameter (twin scale factor) .

Q. How can radiolabeling techniques be applied to study the pharmacokinetics of this compound?

  • Methodological Answer: Radiolabeling with carbon-11 (¹¹C) via [¹¹C]CH₃I alkylation enables PET imaging. For example, striatal uptake in rats (striatum:cerebellum ratio = 6.55 at 30 min) confirms CNS penetration. Radiochemical purity (>92%) and specific activity (>370 GBq/μmol) are validated via HPLC and mass spectrometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Phenylpiperazin-1-yl)methyl]quinoline
Reactant of Route 2
Reactant of Route 2
2-[(4-Phenylpiperazin-1-yl)methyl]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.